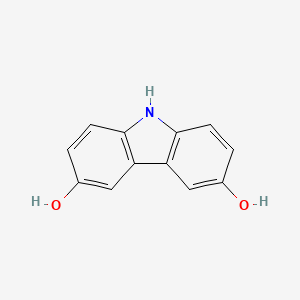
9H-Carbazole-3,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole-3,6-diol is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse biological and pharmacological activities. The structure of this compound consists of a carbazole core with hydroxyl groups attached at the 3 and 6 positions, making it a dihydroxy derivative of carbazole.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-3,6-diol can be achieved through various methods. One common approach involves the hydroxylation of 9H-carbazole using suitable oxidizing agents. For instance, the oxidation of 9H-carbazole with biphenyl-utilizing bacteria has been shown to produce hydroxylated carbazole metabolites, including this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve catalytic processes. A high-yielding and scalable procedure for the synthesis of 9H-carbazole-3,6-dicarbonitrile has been developed, which can subsequently be hydrolyzed to yield this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 9H-Carbazole-3,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl groups at the 3 and 6 positions make it susceptible to further functionalization.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as biphenyl-utilizing bacteria for hydroxylation . Additionally, catalytic copper species like CuI can be used for the hydrolysis of dinitrile derivatives to produce this compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of various hydroxylated carbazole derivatives .
Applications De Recherche Scientifique
9H-Carbazole-3,6-diol has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, carbazole derivatives, including this compound, have shown potential as inhibitors of angiogenesis and inflammation . They also exhibit antibacterial, antifungal, antiparasitic, antiviral, and anticancer activities . In industry, carbazole derivatives are used in the production of optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mécanisme D'action
The mechanism of action of 9H-Carbazole-3,6-diol involves its interaction with various molecular targets and pathways. Carbazole derivatives have been found to inhibit angiogenesis and inflammation by targeting specific enzymes and signaling pathways . The hydroxyl groups at the 3 and 6 positions may enhance the compound’s ability to interact with biological targets, contributing to its pharmacological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 9H-Carbazole-3,6-diol include other hydroxylated carbazole derivatives, such as 9H-carbazol-1-ol and 9H-carbazol-3-ol . Additionally, compounds like 9H-carbazole-3,6-dicarbonitrile and 9H-carbazole-3,6-dicarboxylic acid share structural similarities with this compound .
Uniqueness: The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at the 3 and 6 positions enhances its reactivity and potential for further functionalization, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C12H9NO2 |
|---|---|
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
9H-carbazole-3,6-diol |
InChI |
InChI=1S/C12H9NO2/c14-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)13-11/h1-6,13-15H |
Clé InChI |
ALRIQQOJLRLCMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)C3=C(N2)C=CC(=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-O-[2-(tert-butylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-3-phenylpropyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-3-phenylpropyl] but-2-enedioate;1-O-methyl 4-O-[3-phenyl-2-(propan-2-ylsulfonylamino)propyl] but-2-enedioate](/img/structure/B13386139.png)
![N'-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B13386146.png)



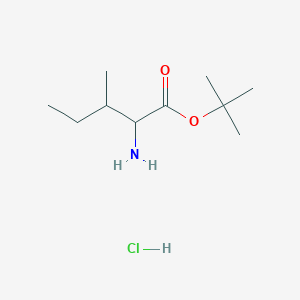
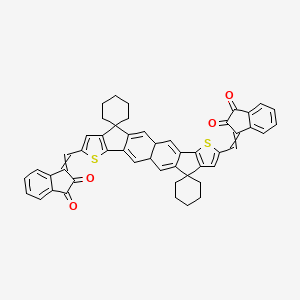
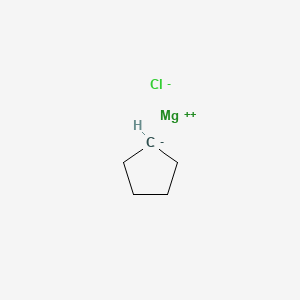
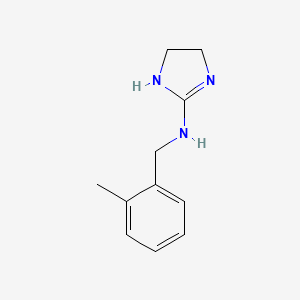
![[6,7,24,25-Tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13386213.png)

![Pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester](/img/structure/B13386234.png)
![3-ethenyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B13386238.png)
![4-Tert-butyl-2-[1-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13386244.png)
